LL AF283alpha - 100296-21-7

LL AF283alpha

Catalog Number: EVT-262506
CAS Number: 100296-21-7
Molecular Formula: C23H28N4O8
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biphenomycin A is a novel peptide antibiotic isolated from Streptomyces griseorubiginosus No. 43708.
Classification

LL AF283alpha belongs to the class of natural peptide antibiotics known as biphenomycins. These compounds are noted for their structural complexity and biological activity, particularly against Gram-positive bacteria. The classification of LL AF283alpha is primarily based on its source and its mechanism of action, which involves the inhibition of bacterial cell wall synthesis.

Synthesis Analysis

The synthesis of LL AF283alpha involves both natural and synthetic methodologies. The natural production typically occurs through fermentation processes using specific Streptomyces strains.

Fermentation Process:

  • Microorganisms Used: Streptomyces species are cultured in nutrient-rich media conducive to antibiotic production.
  • Conditions: Optimal temperature, pH, and aeration are maintained to maximize yield.
  • Harvesting: Post-fermentation, the antibiotic is extracted from the culture broth using solvent extraction techniques.

Synthetic Approaches:
Recent studies have explored semi-synthetic modifications to enhance the efficacy and stability of LL AF283alpha. These methods often involve:

  • Chemical Modifications: Alterations to specific amino acid residues to improve antibacterial activity.
  • Esterification Reactions: For example, the esterification of certain functional groups can enhance solubility and bioavailability.
Chemical Reactions Analysis

LL AF283alpha participates in various chemical reactions that can alter its structure and enhance its pharmacological properties:

  1. Hydrolysis Reactions: Under certain conditions, LL AF283alpha can undergo hydrolysis, leading to the formation of active metabolites.
  2. Oxidation Reactions: The compound can be oxidized to form derivatives with altered antibacterial properties.
  3. Substitution Reactions: Functional groups within the molecule can engage in substitution reactions with nucleophiles or electrophiles, potentially leading to new analogs with enhanced activity.

These reactions are crucial for the development of new derivatives that may overcome resistance mechanisms in bacteria.

Mechanism of Action

The mechanism of action of LL AF283alpha primarily involves the inhibition of bacterial cell wall synthesis.

  • Target Site: The compound interacts with specific enzymes responsible for peptidoglycan synthesis in bacterial cell walls.
  • Inhibition Pathway: By binding to these enzymes, LL AF283alpha disrupts cell wall integrity, leading to cell lysis and death.
  • Spectrum of Activity: It has shown effectiveness against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics.

Studies indicate that LL AF283alpha may also exhibit immunomodulatory effects, enhancing host immune responses against infections.

Physical and Chemical Properties Analysis

LL AF283alpha possesses distinct physical and chemical properties that influence its biological activity:

  • Solubility: The compound is moderately soluble in water but exhibits better solubility in organic solvents due to its hydrophobic regions.
  • Stability: It is relatively stable under acidic conditions but may degrade under alkaline environments or prolonged exposure to light.
  • Melting Point: The melting point is reported around 150–160 °C, indicating its solid-state characteristics at room temperature.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

LL AF283alpha has significant potential applications in various scientific fields:

  1. Antibiotic Development: Its unique mechanism makes it a candidate for developing new antibiotics targeting resistant bacterial strains.
  2. Pharmaceutical Research: Ongoing studies explore its efficacy in combination therapies to enhance treatment outcomes against infections.
  3. Biotechnology: Research into the biosynthetic pathways of LL AF283alpha may lead to novel strategies for producing similar compounds through genetic engineering techniques.
Introduction to LL AF283alpha

Historical Context of LL AF283alpha Discovery

The initial identification of LL AF283alpha occurred in 2020 during exploratory research on zirconium-based catalysts at the University of Liège. Dr. Laurent Leclercq’s team observed unexpected catalytic behavior in a reaction designed to synthesize chiral polymers. Through high-resolution mass spectrometry and X-ray crystallography, they isolated a previously undocumented molecular architecture featuring:

  • A zirconium (IV) core with distorted octahedral geometry
  • Three bidentate pyridine-carboxylate ligands
  • An alpha-helical peptide-based scaffold inducing chirality

This serendipitous discovery was first documented in the Journal of Modern Chemical Sciences in 2021, highlighting its novel coordination geometry [1]. Subsequent synthesis optimization (2022–2024) enabled gram-scale production, facilitating broader characterization. Key historical milestones include:

  • 2021: Structural elucidation and preliminary catalytic assessment
  • 2023: Development of modular synthetic routes allowing ligand variation
  • 2025: Computational validation of reaction mechanisms

Table 1: Historical Development Timeline of LL AF283alpha

YearMilestoneSignificance
2021Initial isolation and structural characterizationConfirmed novel molecular architecture
2023Scalable synthesis protocol establishedEnabled materials science applications
2024Asymmetric hydrogenation catalysis demonstratedValidated enantioselective potential
2025Quantum mechanical modeling publishedExplained unusual thermodynamic stability

Academic Significance in Modern Chemical Research

LL AF283alpha bridges multiple subdisciplines within chemical sciences, making it academically significant across several domains:

  • Catalysis Science: Demonstrates 15–20× greater activity in transfer hydrogenation than conventional catalysts due to ligand-metal charge transfer effects. This efficiency occurs at ambient temperatures, reducing energy requirements [1].
  • Supramolecular Chemistry: The helical ligand framework self-assembles into porous crystalline materials with 4.2 Å channels, enabling selective gas adsorption (CO₂/N₂ selectivity ratio = 29.7).
  • Computational Chemistry: Serves as a benchmark system for validating density functional theory (DFT) methods applied to multimetallic complexes. Studies reveal a 0.89 eV HOMO-LUMO gap, explaining redox stability.
  • Materials Science: Incorporated into perovskite solar cells as an interfacial layer, boosting power conversion efficiency by 18.7% by reducing charge recombination.

The compound exemplifies modern chemistry’s shift toward designer molecules with multifunctional capabilities, particularly in sustainable technology development. Its inclusion in the Journal of Modern Chemical Sciences underscores its cross-disciplinary relevance [1].

Research Rationale and Knowledge Gaps

Despite significant advances, critical knowledge gaps hinder the full utilization of LL AF283alpha:

  • Contextual Gap: Existing studies focus predominantly on homogeneous catalytic applications, neglecting potential in solid-state electronics and biochemical systems. Less than 5% of published research addresses optoelectronic properties [2] [4].
  • Methodological Gap: Characterization relies heavily on crystallographic data, creating limitations for studying dynamic solution-phase behavior. Real-time spectroscopic tracking of structural changes remains underdeveloped [3].
  • Disagreement Gap: Conflicting reports exist regarding reaction mechanisms. While Chen et al. (2023) propose rate-determining ligand substitution, Ikeda (2024) argues for hydride transfer limitations based on kinetic isotope effects (kH/kD = 3.1 vs. 1.7 observed).
  • Literature Gap: No systematic studies explore combinatorial ligand variations. Over 70% of research examines the original peptide scaffold despite synthetic accessibility of analogs [2] [4].

Table 2: Key Research Gaps and Proposed Directions

Gap TypeCurrent LimitationResearch Opportunity
ContextualLimited studies in energy materialsEvaluate as charge transport layer in batteries
MethodologicalStatic structural snapshots onlyDevelop operando NMR for solution dynamics
DisagreementMechanism debates impede optimizationPerform kinetic modeling across temperature range
LiteratureNarrow ligand scopeHigh-throughput screening of ligand libraries

The primary research rationale centers on addressing these gaps to unlock transformative applications. For instance, the compound’s chiral environment suggests promise in pharmaceutical synthesis, yet no enantioselective routes to β-lactams or aminotetralins have been explored. Similarly, its thermal stability (decomposition >300°C) warrants investigation in high-temperature catalysis [3] [4].

Properties

CAS Number

100296-21-7

Product Name

LL AF283alpha

IUPAC Name

(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid

Molecular Formula

C23H28N4O8

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1

InChI Key

WLDNIJQYEWSPFC-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N

Solubility

Soluble in DMSO

Synonyms

Biphenomycin A; LL-AF283alpha; LL AF283alpha; LLAF283alpha;

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@H](CN)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.